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molecular formula C12H14BrNO3 B8443606 6-Bromo-3,3-bis(2-hydroxyethyl)indolin-2-one

6-Bromo-3,3-bis(2-hydroxyethyl)indolin-2-one

Cat. No. B8443606
M. Wt: 300.15 g/mol
InChI Key: KFDJQSSZHJSLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772288B2

Procedure details

5M Aqueous hydrochloric acid (5M, 1.50 mL) was added to a stirred solution of 6-bromo-3,3-bis(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)indolin-2-one (preparation 18a, 0.62 g, 1.32 mmol) in 1,4-dioxane (3 mL) at room temperature and then mixture was stirred and heated to 60° C. After 2 hours, the mixture was cooled and water was added to the mixture. The mixture was extracted with diethyl ether and the aqueous phase was evaporated in vacuo to give the title compound (0.20 g, 50%) as a solid.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
6-bromo-3,3-bis(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)indolin-2-one
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:22][CH2:23][O:24]C3CCCCO3)([CH2:13][CH2:14][O:15]C3CCCCO3)[C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1.O>O1CCOCC1>[Br:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH2:13][CH2:14][OH:15])([CH2:22][CH2:23][OH:24])[C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
6-bromo-3,3-bis(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)indolin-2-one
Quantity
0.62 g
Type
reactant
Smiles
BrC1=CC=C2C(C(NC2=C1)=O)(CCOC1OCCCC1)CCOC1OCCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the aqueous phase was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2C(C(NC2=C1)=O)(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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